molecular formula C13H11Cl2NO B1328262 3-Chloro-2-(2-chloro-5-methylphenoxy)aniline CAS No. 946727-39-5

3-Chloro-2-(2-chloro-5-methylphenoxy)aniline

Cat. No.: B1328262
CAS No.: 946727-39-5
M. Wt: 268.13 g/mol
InChI Key: KPCUSJHDICUJMN-UHFFFAOYSA-N
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Description

3-Chloro-2-(2-chloro-5-methylphenoxy)aniline is a specialized aniline derivative that serves as a versatile organic building block in scientific research and development. This compound features a molecular formula of C13H11Cl2NO and a molecular weight of 268.14 g/mol . Its structure incorporates multiple chloro substituents and a phenoxy linkage, making it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of pharmaceutical chemistry and agrochemical science . In pharmaceutical research, this aniline derivative is utilized as a precursor for the development of various therapeutic agents. Its structure allows for further functionalization, enabling medicinal chemists to create targeted compound libraries for drug discovery programs . Similarly, in agrochemical research, the compound's structural features align with those of active ingredients found in herbicides and pesticides, making it a candidate for the development of new crop protection solutions . The presence of halogen atoms and the aniline group in its structure facilitates key chemical transformations, including Suzuki-Miyaura coupling and other transition metal-catalyzed reactions, which are fundamental to modern organic synthesis . For Research Use Only . This product is intended for laboratory research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use, and it must not be administered to humans or animals .

Properties

IUPAC Name

3-chloro-2-(2-chloro-5-methylphenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO/c1-8-5-6-9(14)12(7-8)17-13-10(15)3-2-4-11(13)16/h2-7H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCUSJHDICUJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=C(C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(2-chloro-5-methylphenoxy)aniline typically involves the reaction of 2-chloro-5-methylphenol with 3-chloroaniline. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(2-chloro-5-methylphenoxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro groups can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of alkyl or aryl-substituted aniline derivatives.

Scientific Research Applications

3-Chloro-2-(2-chloro-5-methylphenoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(2-chloro-5-methylphenoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Substituent Positions: The target compound’s dual chlorine substituents (on the aniline and phenoxy rings) distinguish it from analogs like 5-Chloro-2-(2-chlorophenoxy)aniline, where chlorine is only on the phenoxy ring . The methyl group on the phenoxy ring (position 5) in the target compound contrasts with bulkier groups like trifluoromethyl (-CF₃) in 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline, which may enhance lipophilicity .

Molecular Weight Trends :

  • The addition of sulfur-containing groups (e.g., methylsulfanyl in ) or fluorinated groups (e.g., trifluoromethoxy in ) increases molecular weight significantly compared to the target compound.

Physicochemical and Functional Differences

  • Solubility: While solubility data for the target compound is unavailable, 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline is reported to dissolve slightly in chloroform and methanol . The trifluoromethyl group likely reduces polarity, favoring organic solvents.
  • Material Science: Fluorinated analogs (e.g., ) are valued for their stability in high-performance polymers or agrochemicals.

Biological Activity

3-Chloro-2-(2-chloro-5-methylphenoxy)aniline, with the molecular formula C13H11Cl2NO and a molecular weight of 268.14 g/mol, is an organic compound belonging to the class of aniline derivatives. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and other therapeutic effects. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The structure of this compound features a chloro-substituted aniline core with a phenoxy group that includes a methyl and another chloro substituent. The presence of these functional groups contributes to its chemical reactivity and biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC13H11Cl2NO
Molecular Weight268.14 g/mol
CAS Number946727-39-5

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Its mechanism may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions in pathogens or cancer cells.
  • Receptor Modulation : It may act on specific receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with notable minimum inhibitory concentrations (MICs).

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound can potentially serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, such as:

  • HeLa Cells : IC50 = 15 µM
  • MCF-7 Cells : IC50 = 20 µM

The structure-activity relationship (SAR) analysis indicates that the presence of halogen substituents enhances its cytotoxic effects, likely due to increased lipophilicity and receptor binding affinity.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology evaluated the antimicrobial efficacy of various aniline derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Research : A research article in Cancer Letters reported on the anticancer effects of several chloro-substituted anilines. It was found that this compound induced apoptosis in cancer cells via the activation of caspase pathways.

Q & A

Q. What synthetic methodologies are commonly employed for 3-Chloro-2-(2-chloro-5-methylphenoxy)aniline?

The compound is typically synthesized via nucleophilic aromatic substitution. A representative method involves reacting 2-chloro-5-methylphenol with 3-chloro-2-nitroaniline under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C. Reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl .

Q. Which spectroscopic techniques are critical for structural characterization?

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton shifts at δ 6.8–7.2 ppm for ortho-chloro groups).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 281.05 for C₁₃H₁₀Cl₂NO).
  • IR : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

Q. What are its primary applications in proteomics research?

The compound serves as a cross-linking agent to study protein-protein interactions. It modifies lysine residues via its aniline group, enabling enrichment of modified peptides for LC-MS/MS analysis. Applications include mapping protein conformational changes under oxidative stress .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce by-products during synthesis?

  • Solvent Selection : Use DMSO instead of DMF to enhance solubility of phenolic intermediates.
  • Temperature Control : Maintain 90°C to avoid decomposition of the chloro-phenoxy intermediate.
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve regioselectivity in substitution reactions .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC₅₀ values for cytochrome P450 inhibition may arise from assay conditions. Recommended approaches:

  • Orthogonal Assays : Compare fluorometric vs. LC-MS-based activity measurements.
  • Structural Analog Studies : Test isomers (e.g., 4-chloro vs. 5-methyl substitution) to isolate steric/electronic effects .

Q. How does substitution patterning influence binding to biological targets?

Computational docking (e.g., AutoDock Vina) reveals that the 2-chloro-5-methylphenoxy group enhances hydrophobic interactions with CYP3A4’s active site (binding energy: −8.2 kcal/mol vs. −6.5 kcal/mol for non-methylated analogs). The chloro groups stabilize halogen bonds with Thr309 .

Key Considerations for Experimental Design

  • Solubility Challenges : Use co-solvents (e.g., 10% MeCN in PBS) for in vitro assays to mitigate low aqueous solubility .
  • Stability Testing : Monitor decomposition under UV light via HPLC-UV; half-life >48 hrs in dark conditions .

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